molecular formula C16H21N3O3 B2732275 tert-butyl N-[(S)-[(cyanomethyl)(methyl)carbamoyl](phenyl)methyl]carbamate CAS No. 1333846-16-4

tert-butyl N-[(S)-[(cyanomethyl)(methyl)carbamoyl](phenyl)methyl]carbamate

Cat. No.: B2732275
CAS No.: 1333846-16-4
M. Wt: 303.362
InChI Key: YQHSHKUQOMILBH-ZDUSSCGKSA-N
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Description

tert-Butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a phenylmethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: In medicine, tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate is investigated for its potential use as a pharmaceutical intermediate. It is also studied for its potential therapeutic effects in various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl (cyanomethyl)carbamate

Comparison: tert-Butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers enhanced stability and specific interactions with biological targets, making it valuable in both research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(1S)-2-[cyanomethyl(methyl)amino]-2-oxo-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-13(12-8-6-5-7-9-12)14(20)19(4)11-10-17/h5-9,13H,11H2,1-4H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHSHKUQOMILBH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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